molecular formula C17H16N2O3S B3989257 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione

1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione

Cat. No. B3989257
M. Wt: 328.4 g/mol
InChI Key: XOWOVPCKLMEVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione, also known as EPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and neurological disorders. 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its potential toxicity and side effects need to be further studied. The optimal dosage and administration method of 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione also need to be determined.

Future Directions

For research include further studies on its potential therapeutic applications, toxicity, and side effects. The optimal dosage and administration method of 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione also need to be determined. Additionally, studies on the pharmacokinetics and pharmacodynamics of 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione are needed to fully understand its mechanism of action.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(4-ethoxyphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-13-8-6-12(7-9-13)19-16(20)11-14(17(19)21)23-15-5-3-4-10-18-15/h3-10,14H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWOVPCKLMEVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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